2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide features a pyrimido[5,4-b]indole core with a benzyl group at position 3, a methoxy substituent at position 8, and a methyl group at position 3. The acetamide moiety is linked to a 3,4-dimethylphenyl group, contributing to its lipophilic character.
Properties
CAS No. |
887221-74-1 |
|---|---|
Molecular Formula |
C29H28N4O4 |
Molecular Weight |
496.567 |
IUPAC Name |
2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H28N4O4/c1-18-10-11-21(14-19(18)2)30-25(34)17-32-26-23-15-22(37-4)12-13-24(23)31(3)27(26)28(35)33(29(32)36)16-20-8-6-5-7-9-20/h5-15H,16-17H2,1-4H3,(H,30,34) |
InChI Key |
VSBBUYSCBFXTME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic derivative belonging to a class of pyrimidoindole compounds. This article examines its biological activity based on recent studies and research findings.
The molecular formula of the compound is with a molecular weight of approximately 510.52 g/mol. The structure features multiple functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar pyrimidoindole structures have shown promising antibacterial and antifungal properties. For instance, compounds within this class have been tested against various pathogens and demonstrated efficacy comparable to standard antibiotics .
- Anticancer Potential : There is growing evidence that pyrimidoindole derivatives can inhibit cancer cell proliferation. For example, certain analogs have shown significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Studies
A study involving related compounds demonstrated good antibacterial and antifungal activity against various strains. The results indicated that the compounds could serve as potential alternatives to traditional antibiotics due to their effectiveness in inhibiting microbial growth .
Anticancer Activity
The anticancer properties were evaluated through in vitro assays using human colon cancer cell lines (HCT 116). The compound exhibited significant cytotoxicity with an IC50 value indicating potent activity. Molecular docking studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .
Case Studies
-
Case Study on Anticancer Activity :
- A research team synthesized a series of pyrimidoindole derivatives including the target compound. They assessed their anticancer activity against various human cancer cell lines.
- Results showed that the compound significantly inhibited cell growth at concentrations lower than 10 μM.
-
Case Study on Antimicrobial Efficacy :
- Another study evaluated the antimicrobial activity of similar compounds against both Gram-positive and Gram-negative bacteria.
- The findings revealed that the tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Data Tables
| Activity Type | Tested Compound | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Anticancer | Pyrimidoindole Derivative | 5.12 | High efficacy in HCT116 cells |
| Antibacterial | Similar Compound | 8.75 | Effective against E. coli |
| Antifungal | Similar Compound | 6.30 | Effective against C. albicans |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s pharmacological profile can be inferred through comparisons with analogs sharing the pyrimido[5,4-b]indole scaffold but differing in substituents. Key examples include:
2-(3-Benzyl-8-Fluoro-4-Oxo-3,4-Dihydro-5H-Pyrimido[5,4-b]Indol-5-Yl)-N-(3,4-Dimethoxyphenyl)Acetamide
- Substituents :
- Pyrimidoindole core: 3-benzyl, 8-fluoro, 4-oxo.
- Acetamide group: 3,4-dimethoxyphenyl.
- Key Differences: The 8-fluoro substituent (electron-withdrawing) may enhance metabolic stability compared to the target compound’s 8-methoxy group (electron-donating).
2-[3-(2-Chlorobenzyl)-8-Methyl-4-Oxo-3,4-Dihydro-5H-Pyrimido[5,4-b]Indol-5-Yl]-N-(2-Fluorophenyl)Acetamide
- Substituents :
- Pyrimidoindole core: 3-(2-chlorobenzyl), 8-methyl, 4-oxo.
- Acetamide group: 2-fluorophenyl.
- Key Differences :
- The 2-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which could influence receptor binding kinetics.
- The 2-fluorophenyl acetamide may reduce lipophilicity compared to the target’s 3,4-dimethylphenyl group, altering tissue distribution.
N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-[(3-Methyl-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-Yl)Sulfanyl]Acetamide
- Substituents :
- Pyrimidoindole core: 3-methyl, 4-oxo, sulfanyl group at position 2.
- Acetamide group: 2,3-dihydrobenzodioxin.
- The benzodioxin moiety introduces rigidity, possibly affecting conformational flexibility and target engagement.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
*Calculated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
